(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Ylidene Group: The ylidene group can be introduced by reacting the brominated benzo[d]thiazole with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the ylidene group or the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Benzo[d]thiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for various diseases.
Industry
Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.
Sulfamoyl Derivatives: Compounds with similar sulfamoyl groups but different core structures.
Uniqueness
The unique combination of the benzo[d]thiazole core, bromine atom, ylidene group, and sulfamoyl group in (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)19-9-6-17(7-10-19)22(28)25-23-26(5)20-11-8-18(24)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQNZIKAZEBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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